molecular formula C11H11NO2 B121847 5-Isopropyl-1H-indole-2,3-dione CAS No. 150560-58-0

5-Isopropyl-1H-indole-2,3-dione

Cat. No. B121847
Key on ui cas rn: 150560-58-0
M. Wt: 189.21 g/mol
InChI Key: LFNQRSQKXQFHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05585378

Procedure details

4-(1-Methylethyl)-aniline (6.75 g) was dissolved in water (30 ml) containing concentrated hydrochloric acid (4.4 ml). Hydroxylamine hydrochloride (16.9 g) in water (48 ml) and sodium sulphate decahydrate (100 g) in water (120 ml) were added, followed by chloral hydrate (16.5 g) in ethanol (180 ml). The reaction mixture was heated under reflux for 3 hours, then poured into water. The solid isonitroso-acetanilide intermediate was collected by filtration, washed and dried. This material was cooled in an ice-salt bath and concentrated sulphuric acid (48 ml) was added dropwise with stirring. After addition was complete the mixture was warmed to 80° C. for 20 minutes and then poured onto crushed ice. The resulting red solid was collected by filtration, washed, dried and then recrystallised from toluene-light petroleum to give the title compound, m.p. 127°-129° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
16.9 g
Type
reactant
Reaction Step Four
Name
sodium sulphate decahydrate
Quantity
100 g
Type
reactant
Reaction Step Four
Name
Quantity
48 mL
Type
solvent
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
16.5 g
Type
reactant
Reaction Step Five
Quantity
180 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)[CH3:3].Cl.Cl.N[OH:14].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+].Cl[C:33](Cl)(Cl)[CH:34]([OH:36])O>O.C(O)C>[CH3:1][CH:2]([C:4]1[CH:5]=[C:6]2[C:7](=[CH:9][CH:10]=1)[NH:8][C:33](=[O:14])[C:34]2=[O:36])[CH3:3] |f:2.3,4.5.6.7.8.9.10.11.12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.75 g
Type
reactant
Smiles
CC(C)C1=CC=C(N)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
4.4 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
16.9 g
Type
reactant
Smiles
Cl.NO
Name
sodium sulphate decahydrate
Quantity
100 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
48 mL
Type
solvent
Smiles
O
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
16.5 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Step Six
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solid isonitroso-acetanilide intermediate was collected by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
This material was cooled in an ice-salt bath
ADDITION
Type
ADDITION
Details
concentrated sulphuric acid (48 ml) was added dropwise
ADDITION
Type
ADDITION
Details
After addition
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
FILTRATION
Type
FILTRATION
Details
The resulting red solid was collected by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from toluene-light petroleum

Outcomes

Product
Name
Type
product
Smiles
CC(C)C=1C=C2C(C(NC2=CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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